

# The Pharmacokinetics and Pharmacodynamics of Atuliflapon: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Atuliflapon** (formerly AZD5718) is an orally active, potent, and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1][2] By targeting FLAP, **atuliflapon** effectively blocks the biosynthesis of leukotrienes, which are potent lipid mediators implicated in a variety of inflammatory diseases.[3][4] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of **atuliflapon**, summarizing key data from preclinical and clinical studies to support ongoing research and development efforts.

#### **Mechanism of Action**

Atuliflapon exerts its pharmacological effect by binding to the 5-lipoxygenase-activating protein (FLAP), a crucial transmembrane protein in the leukotriene synthesis pathway.[3] This binding prevents the interaction between FLAP and 5-lipoxygenase (5-LO), thereby inhibiting the conversion of arachidonic acid to leukotriene A4 (LTA4), the precursor to all leukotrienes.[3] [4] This targeted, upstream inhibition leads to a broad-spectrum reduction in the production of both leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[4]





Click to download full resolution via product page

Figure 1. Atuliflapon's Mechanism of Action.

## **Pharmacodynamics**

**Atuliflapon** has demonstrated potent and dose-dependent inhibition of leukotriene production both in vitro and in vivo.

## **In Vitro Potency**



| Parameter                   | Value            | Assay System      |
|-----------------------------|------------------|-------------------|
| FLAP Binding IC50           | 2 nM[1]          | Not specified     |
| 6.0 nM[5]                   | Not specified    |                   |
| LTB4 Production IC50        | 39 nM[1]         | Human whole blood |
| LTB4 Production IC50 (free) | 2.0 nM[5]        | Human whole blood |
| FLAP Binding Kd             | 0.0044 μmol/L[6] | Not specified     |
| FLAP Binding Koff           | 1.27 min-1[6]    | Not specified     |

## **Clinical Pharmacodynamics**

In a first-in-human study, **atuliflapon** demonstrated a dose-dependent and greater than 90% suppression of leukotriene production over 24 hours.[1] Target engagement was confirmed by measuring ex vivo calcium ionophore-stimulated LTB4 production in whole blood and endogenous LTE4 levels in urine.[6][7] A clear dose/concentration-effect relationship was observed for both LTB4 and LTE4, with IC50 values in the low nanomolar range.[7][8]

### **Pharmacokinetics**

The pharmacokinetic profile of **atuliflapon** has been characterized in preclinical species and humans, demonstrating properties suitable for oral administration.

**Preclinical Pharmacokinetics** 

| Species | Route | Half-life (t½) |
|---------|-------|----------------|
| Rat     | IV    | 0.45 h[1]      |
| Dog     | IV    | 2.1 h[1]       |

#### **Human Pharmacokinetics**

Following oral administration, **atuliflapon** is rapidly absorbed, with plasma concentrations declining in a biphasic manner.[7][9]



| Parameter                                 | Value                                                                                              | Conditions                                               |
|-------------------------------------------|----------------------------------------------------------------------------------------------------|----------------------------------------------------------|
| Tmax (median)                             | 1.5 h[9]                                                                                           | Single 200 mg oral dose<br>([14C]atuliflapon suspension) |
| Terminal Half-life (mean)                 | 10-12 h[7]                                                                                         | Single and multiple ascending doses                      |
| ~20 h[9]                                  | Single 200 mg oral dose<br>([14C]atuliflapon suspension)                                           |                                                          |
| Protein Binding                           | 95.7%[10]                                                                                          | Human plasma                                             |
| Metabolism                                | - CYP3A4 and CYP3A5<br>(Phase 1 oxidation)[9] -<br>UGT1A1, UGT1A3, and<br>UGT1A4 (Glucuronidation) | In vitro studies                                         |
| Excretion (after single 200 mg oral dose) | 79.3% in feces[9] 5.9% in urine[9]                                                                 | Over 312 hours                                           |

Unchanged **atuliflapon** was the main component in plasma, accounting for 40.1% of the total drug-related exposure.[9] The primary metabolite was a direct N-glucuronide, which accounted for 20.9% of the drug-related exposure.[9]

# **Experimental Protocols FLAP Binding Assay (General Protocol)**

A competitive binding assay is typically used to determine the affinity of compounds for FLAP. This can be performed using membrane preparations from cells expressing FLAP, such as PMA-stimulated HL-60 cells.[11]





Click to download full resolution via product page

Figure 2. General Workflow for a FLAP Binding Assay.

### **Leukotriene Production Assay (Ex Vivo Whole Blood)**

The inhibitory effect of **atuliflapon** on leukotriene production is assessed in fresh human whole blood.

#### Methodology:

- Whole blood samples are collected from subjects dosed with atuliflapon or placebo.
- The blood is stimulated ex vivo with a calcium ionophore (e.g., A23187) to induce leukotriene synthesis.[12][13][14]
- The reaction is stopped, and plasma is separated.
- Leukotriene levels (LTB4 and LTE4) are quantified using a validated analytical method,
  typically liquid chromatography with tandem mass spectrometry (LC-MS/MS).[9][15]

# Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study

A single-center, open-label study was conducted in healthy male subjects to understand the ADME of **atuliflapon**.

#### Protocol:

- A single oral dose of 200 mg of [14C]-labeled atuliflapon was administered as a suspension.[9]
- Blood, plasma, urine, and fecal samples were collected at various time points.[9]
- Radioactivity in all samples was measured to determine the extent of absorption and routes of excretion.



 Metabolite profiling in plasma, urine, and feces was performed using LC-MS/MS to identify and quantify the parent drug and its metabolites.[9]

### Conclusion

**Atuliflapon** is a potent FLAP inhibitor with a pharmacokinetic and pharmacodynamic profile that supports its development as an oral therapeutic for inflammatory diseases. It demonstrates significant, dose-dependent inhibition of leukotriene biosynthesis. The compound is rapidly absorbed and has a half-life that allows for once-daily dosing. Further clinical investigations are underway to fully elucidate the therapeutic potential of **atuliflapon** in various indications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Early Clinical Development of an Inhibitor of 5-Lipoxygenase Activating Protein (AZD5718) for Treatment of Coronary Artery Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are FLAP inhibitors and how do they work? [synapse.patsnap.com]
- 4. FLAP inhibitors for the treatment of inflammatory diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. AZD5718 [openinnovation.astrazeneca.com]
- 7. Initial Clinical Experience with AZD5718, a Novel Once Daily Oral 5-Lipoxygenase Activating Protein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Initial Clinical Experience with AZD5718, a Novel Once Daily Oral 5-Lipoxygenase Activating Protein Inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Disposition of orally administered atuliflapon, a novel 5-lipoxygenase-activating protein inhibitor in healthy participants PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]



- 11. pa2online.org [pa2online.org]
- 12. Leukotriene B4 production by stimulated whole blood: comparative studies with isolated polymorphonuclear cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A specific assay for leukotriene B4 in human whole blood PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biosynthesis, characterization and inhibition of leukotriene B4 in human whole blood PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous determination of leukotrienes B4 and E4 in whole blood and of leukotriene E4 in urine of rabbit by reversed-phase high-performance liquid chromatography PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pharmacokinetics and Pharmacodynamics of Atuliflapon: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605769#pharmacokinetics-and-pharmacodynamics-of-atuliflapon]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com